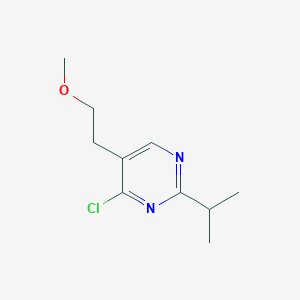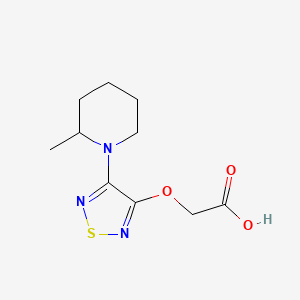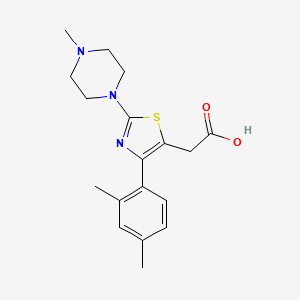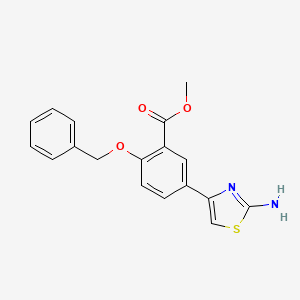
(5-(tert-Butyl)-1H-1,2,4-triazol-3-yl)(p-tolyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(tert-Butyl)-1H-1,2,4-triazol-3-yl)(p-tolyl)methanamine is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(tert-Butyl)-1H-1,2,4-triazol-3-yl)(p-tolyl)methanamine typically involves the formation of the triazole ring followed by the introduction of the tert-butyl and p-tolyl groups. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions may vary, but they often involve temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, solvents, and specific reaction conditions to ensure efficient production. The process would also involve purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5-(tert-Butyl)-1H-1,2,4-triazol-3-yl)(p-tolyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a triazole oxide, while reduction could produce a triazole amine.
Scientific Research Applications
Chemistry
In chemistry, (5-(tert-Butyl)-1H-1,2,4-triazol-3-yl)(p-tolyl)methanamine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, triazole derivatives are often studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar activities.
Medicine
In medicine, triazole derivatives are known for their use in pharmaceuticals. This compound could be explored for its potential as a drug candidate, particularly in areas where triazole derivatives have shown promise.
Industry
In industry, this compound could be used in the development of new materials, agrochemicals, or other industrial applications where triazole derivatives are valuable.
Mechanism of Action
The mechanism of action of (5-(tert-Butyl)-1H-1,2,4-triazol-3-yl)(p-tolyl)methanamine would depend on its specific application. In biological systems, it might interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives such as:
- 1,2,4-Triazole
- 3-Amino-1,2,4-triazole
- 5-Phenyl-1H-1,2,4-triazole
Uniqueness
What sets (5-(tert-Butyl)-1H-1,2,4-triazol-3-yl)(p-tolyl)methanamine apart is the presence of both a tert-butyl group and a p-tolyl group
Properties
Molecular Formula |
C14H20N4 |
|---|---|
Molecular Weight |
244.34 g/mol |
IUPAC Name |
(3-tert-butyl-1H-1,2,4-triazol-5-yl)-(4-methylphenyl)methanamine |
InChI |
InChI=1S/C14H20N4/c1-9-5-7-10(8-6-9)11(15)12-16-13(18-17-12)14(2,3)4/h5-8,11H,15H2,1-4H3,(H,16,17,18) |
InChI Key |
NVGQFMUAZVVRDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=NC(=NN2)C(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



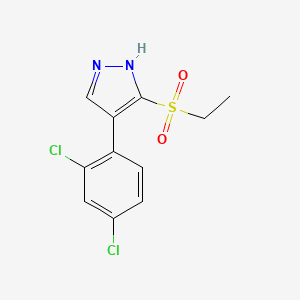
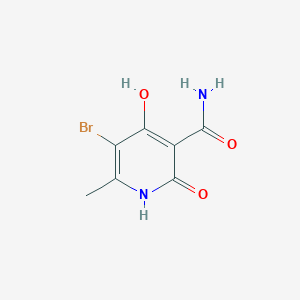
![3,5,6,7-Tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyridine](/img/structure/B11791464.png)
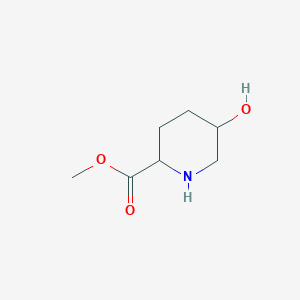
![4-Chloro-[3,4'-bipyridin]-2-amine](/img/structure/B11791471.png)
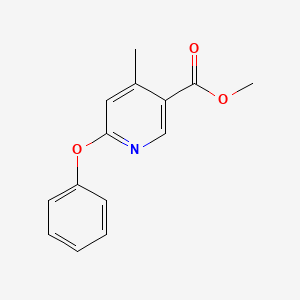

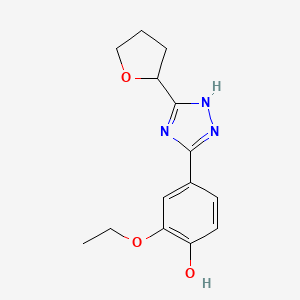
![1,3-Diethyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11791507.png)
